(R)-7-Methyl-6-azaspiro[3.4]octane is a spirocyclic compound characterized by a bicyclic framework that incorporates a nitrogen atom. This compound is notable for its unique structure and potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis. The compound has the Chemical Abstracts Service (CAS) number 765-64-0 and is classified under heterocyclic compounds due to the presence of nitrogen in its structure.
(R)-7-Methyl-6-azaspiro[3.4]octane is classified as a spirocyclic amine due to its spiro structure containing a nitrogen atom. It falls into the category of heterocycles, which are compounds that contain rings with at least one atom that is not carbon, in this case, nitrogen.
The synthesis of (R)-7-Methyl-6-azaspiro[3.4]octane can be achieved through several synthetic routes:
These methods employ conventional chemical transformations and generally require minimal chromatographic purification, making them efficient for laboratory synthesis .
The synthesis typically involves controlling reaction conditions such as temperature and solvent choice to optimize yields. Common reagents include various catalysts and solvents that facilitate the formation of the desired product while minimizing by-products.
The molecular formula for (R)-7-Methyl-6-azaspiro[3.4]octane is , with a molecular weight of approximately 125.21 g/mol. The structure features a spirocyclic arrangement with a nitrogen atom integrated into the bicyclic framework.
This structural information indicates the spatial arrangement of atoms within the molecule, crucial for understanding its reactivity and interactions in biological systems .
(R)-7-Methyl-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
The specific conditions for these reactions vary based on desired outcomes, including temperature control and solvent selection. The products formed depend on the reagents used; for example, oxidation may yield alcohols or ketones, while reduction could produce amines.
The mechanism of action for (R)-7-Methyl-6-azaspiro[3.4]octane involves its interaction with biological targets such as enzymes and receptors. The unique spirocyclic structure allows it to bind effectively to these targets, potentially modulating their activity and influencing various cellular processes like signal transduction and metabolic pathways.
Ongoing research aims to elucidate specific molecular interactions and pathways affected by this compound, highlighting its potential therapeutic applications in pharmacology.
(R)-7-Methyl-6-azaspiro[3.4]octane exhibits typical properties associated with spirocyclic compounds, including stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of nitrogen within its structure .
(R)-7-Methyl-6-azaspiro[3.4]octane has diverse applications across several scientific domains:
Research continues to expand on these applications, emphasizing the compound's versatility and importance in advancing chemical sciences .
The synthesis of (R)-7-methyl-6-azaspiro[3.4]octane relies on strategic annulation methods to form its characteristic spiro[3.4]octane core. Three primary routes have been developed, balancing atom economy and functional group compatibility [1].
This route constructs the cyclopentane ring first, followed by azetidine closure. Starting from functionalized cyclopentane precursors, intramolecular SN₂ reactions or reductive aminations form the spiro junction. For example, 4-(aminomethyl)cyclopentyl derivatives undergo ring closure with electrophilic partners (e.g., 1,3-dibromopropane) under basic conditions to yield the azetidine ring. The method leverages readily available cyclopentane building blocks but requires precise steric control to avoid fused byproducts [1].
Alternative routes prioritize azetidine formation prior to cyclopentane fusion:
Ring-closing steps exhibit distinct condition dependencies:
Table 1: Comparison of Annulation Strategies
Method | Key Starting Materials | Yield Range | Key Advantage |
---|---|---|---|
Cyclopentane-first | 4-(Aminomethyl)cyclopentanols | 45–62% | Commercial precursor availability |
Azetidine-first (Route A) | Azetidine-3-carboxylates | 50–68% | High ring-closing efficiency |
Azetidine-first (Route B) | N-H Azetidine + activated alkenes | 55–75% | Tolerance for diverse cyclopentenes |
The C7 methyl stereocenter demands enantioselective methods to avoid costly resolutions.
Chiral glycinamide auxiliaries (e.g., Oppolzer’s sultam) direct asymmetric alkylation during spirocycle assembly. A representative sequence:
Direct catalytic methods enhance atom economy:
Table 2: Stereoselective Methods for (7R) Configuration
Strategy | Key Reagent/Catalyst | ee Range | Critical Parameter |
---|---|---|---|
Chiral auxiliary | Oppolzer’s sultam | 88–99% | Auxiliary recycling efficiency |
Organocatalysis | L-Proline-amide derivatives | 85–90% | Solvent polarity (e.g., DMF vs. THF) |
Asymmetric hydrogenation | Ru-(S)-Me-DuPhos | 90–94% | H₂ pressure (30–60 bar) |
Translating lab syntheses to manufacturing requires addressing purification bottlenecks and solvent sustainability.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7